(4-(2,4-Dimethylphenyl)piperazin-1-yl)(6-((3,4-dimethylphenyl)sulfonyl)pyridin-3-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the mixing of 1- (2,4-dimethylphenyl) piperazine and indole in water, followed by the addition of formaldehyde and acetic acid . The mixture is then stirred for 8 hours. After extraction and drying, the title compound is obtained .Molecular Structure Analysis
The crystal structure of a similar compound, bis (4- (2,4-dimethylphenyl)piperazin-1-yl)methane, has been studied . The crystal structure is monoclinic, with a = 10.460 (2) Å, b = 12.653 (3) Å, c = 17.566 (3) Å, β = 94.452 (7)° .Scientific Research Applications
Antibacterial, Antifungal, and Anthelmintic Applications
A study by Khan et al. (2019) explored derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, including sulfonyl compounds similar to the molecule . These derivatives demonstrated significant antibacterial, antifungal, and anthelmintic activities, suggesting potential applications in treating infections and parasitic diseases (Khan et al., 2019).
Fingerprint Detection Applications
The same study by Khan et al. also revealed that one of the compounds exhibited properties suitable for latent fingerprint analysis. This compound could detect fingerprints on various flat surfaces, indicating its potential application in forensic science (Khan et al., 2019).
Anticancer and Antituberculosis Potential
Research by Mallikarjuna et al. (2014) synthesized derivatives of (piperazin-1-yl) methanone, similar in structure to the compound , which displayed significant anticancer and antituberculosis activities. These findings point to potential therapeutic applications in the treatment of cancer and tuberculosis (Mallikarjuna et al., 2014).
Corrosion Inhibition
A 2022 study by Singaravelu and Bhadusha investigated a related compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, for its effectiveness in preventing corrosion on mild steel in acidic environments. The compound demonstrated high inhibition efficiency, suggesting its potential application in materials science and engineering (Singaravelu & Bhadusha, 2022).
Future Directions
The future directions for this compound could involve further development and testing for various biological activities. For instance, similar compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Further studies could also explore the compound’s potential applications in other areas of scientific research.
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-18-5-9-24(21(4)15-18)28-11-13-29(14-12-28)26(30)22-7-10-25(27-17-22)33(31,32)23-8-6-19(2)20(3)16-23/h5-10,15-17H,11-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIVPONZSOZDGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC(=C(C=C4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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